- Synthesis and evaluation of selenium-containing indole chalcone and diarylketone derivatives as tubulin polymerization inhibition agents, Organic & Biomolecular Chemistry, 2017, 15(35), 7404-7410
Cas no 90923-75-4 (1-Methyl-1H-indole-5-carbaldehyde)
90923-75-4 structure
Product Name:1-Methyl-1H-indole-5-carbaldehyde
CAS-Nr.:90923-75-4
MF:C10H9NO
MW:159.184562444687
MDL:MFCD08271908
CID:802806
PubChem ID:7537534
Update Time:2024-10-26
1-Methyl-1H-indole-5-carbaldehyde Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Methyl-1H-indole-5-carbaldehyde
- 1H-Indole-5-carboxaldehyde,1-methyl-
- 1-methylindole-5-carbaldehyde
- 1-Methylindolecarbaldehyde
- 1-Methyl-1H-indole-5-carboxaldehyde
- 1H-Indole-5-carboxaldehyde, 1-methyl-
- XIVDZBIBWGQOTI-UHFFFAOYSA-N
- 5-formyl-1-methylindole
- N-Methylindol-5-carbaldehyde
- N-Methylindole-5-carbaldehyde
- N-methylindole-5-carboxaldehyde
- STK501443
- SBB018852
- KM2950
- BDBM50037843
- 1-Methyl-1H-indole-5-carboxaldehyde (ACI)
- Indole-5-carboxaldehyde, 1-methyl- (7CI)
- 1-Methylindole-5-carboxaldehyde
- N-Methyl-5-indolecarboxaldehyde
- 90923-75-4
- EN300-1235019
- SCHEMBL1125942
- Z1201624481
- Y11274
- 1-methyl-1H-indole-5-carbaldehyde, AldrichCPR
- MFCD08271908
- 1-Methyl-1H-indole-5-carboxaldehyde, 97%
- F8886-2498
- CS-0061753
- J-504890
- AKOS000321365
- CHEMBL3358224
- ALBB-004944
- SY081342
- PS-6169
- DTXSID90428739
-
- MDL: MFCD08271908
- Inchi: 1S/C10H9NO/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-7H,1H3
- InChI-Schlüssel: XIVDZBIBWGQOTI-UHFFFAOYSA-N
- Lächelt: O=CC1C=C2C=CN(C2=CC=1)C
Berechnete Eigenschaften
- Genaue Masse: 159.06800
- Monoisotopenmasse: 159.068
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 181
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topologische Polaroberfläche: 22
Experimentelle Eigenschaften
- Dichte: 1.1
- Schmelzpunkt: 80-85 °C
- Siedepunkt: 318.7°C at 760 mmHg
- Flammpunkt: 146.5°C
- Brechungsindex: 1.585
- PSA: 22.00000
- LogP: 1.99080
- Sensibilität: Air & Moisture Sensitive
1-Methyl-1H-indole-5-carbaldehyde Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: 26-36
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
- Lagerzustand:2-8°C
1-Methyl-1H-indole-5-carbaldehyde Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
1-Methyl-1H-indole-5-carbaldehyde Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M893682-5g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 5g |
1,890.00 | 2021-05-17 | |
| Matrix Scientific | 036758-500mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 500mg |
$200.00 | 2023-09-09 | ||
| Matrix Scientific | 036758-1g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 1g |
$308.00 | 2023-09-09 | ||
| TRC | M219168-100mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M219168-500mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 500mg |
$ 230.00 | 2022-06-04 | ||
| TRC | M219168-1g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 1g |
$ 340.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-1g |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 1g |
¥289.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-100mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 100mg |
¥80.0 | 2024-07-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X50995-250mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 97% | 250mg |
¥128.0 | 2024-07-16 | |
| ChemScence | CS-0061753-250mg |
1-Methyl-1H-indole-5-carbaldehyde |
90923-75-4 | 99.14% | 250mg |
$50.0 | 2022-04-26 |
1-Methyl-1H-indole-5-carbaldehyde Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 12 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 2 h, reflux; 1 h, reflux
Referenz
- Design, synthesis and biological evaluation of a series of pyrano chalcone derivatives containing indole moiety as novel anti-tubulin agents, Bioorganic & Medicinal Chemistry, 2014, 22(7), 2060-2079
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Magnesium , Lithium chloride Catalysts: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 10 min, rt
1.2 1.5 h, rt
1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt
1.4 Catalysts: Palladium diacetate , Tris(2-furyl)phosphine Solvents: Toluene ; 5 min, rt
1.5 Solvents: Tetrahydrofuran ; rt → -20 °C; 15 h, -20 °C
1.6 Reagents: Ammonium chloride Solvents: Water
1.2 1.5 h, rt
1.3 Reagents: Zinc chloride Solvents: Tetrahydrofuran ; 30 min, rt
1.4 Catalysts: Palladium diacetate , Tris(2-furyl)phosphine Solvents: Toluene ; 5 min, rt
1.5 Solvents: Tetrahydrofuran ; rt → -20 °C; 15 h, -20 °C
1.6 Reagents: Ammonium chloride Solvents: Water
Referenz
- Palladium-Catalyzed Formylation of Arylzinc Reagents with S-Phenyl Thioformate, Organic Letters, 2017, 19(7), 1646-1649
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: o-Xylene
Referenz
- Introduction of substituents in the benzene ring of indole. VIII. 1-Methylindole-5-carboxaldehyde, Zhurnal Obshchei Khimii, 1962, 32, 1335-6
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt
1.2 3 d, 50 °C
1.2 3 d, 50 °C
Referenz
- Substitution at the indole 3 position yields highly potent indole combretastatins against human tumor cells, European Journal of Medicinal Chemistry, 2018, 158, 167-183
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate , Triethylsilane Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)biphenyl Solvents: Dimethylformamide ; 8 h, 65 °C
Referenz
- Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide, Organic Letters, 2014, 16(13), 3492-3495
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 30 min, 120 °C; 120 °C → 0 °C
1.2 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 30 min, 0 °C; 0 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Indole-substituted nickel dithiolene complexes in electronic and optoelectronic devices, Journal of Materials Chemistry, 2011, 21(39), 15422-15430
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 30 min, 120 °C; 120 °C → 0 °C
1.2 30 min, 0 °C
1.2 30 min, 0 °C
Referenz
- Formation of stable neutral copper bis-dithiolene thin films by potentiostatic electrodeposition, Chemical Communications (Cambridge, 2011, 47(25), 7089-7091
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 30 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 12 h, rt
1.3 Reagents: Citric acid Solvents: Water ; rt
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 12 h, rt
1.3 Reagents: Citric acid Solvents: Water ; rt
Referenz
- Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach, European Journal of Medicinal Chemistry, 2019, 167, 61-75
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium acetate , Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ; 16 h, 60 °C
Referenz
- Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source, European Journal of Organic Chemistry, 2021, 2021(2), 309-313
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 rt → 35 °C; 18 h, 35 °C
1.2 rt → 35 °C; 18 h, 35 °C
Referenz
- Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib, Journal of Medicinal Chemistry, 2020, 63(5), 2588-2619
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cobalt salophen complex , Ruthenium(2+), tris(1,10-phenanthroline-5,6-dione-κN1,κN10)-, (OC-6-11)-, hexafl… Solvents: Methanol ; 6 h, 65 °C
Referenz
- Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates, Organic Letters, 2019, 21(4), 1176-1181
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt
1.2 48 h, 50 °C
1.2 48 h, 50 °C
Referenz
- Methylsulfanylpyridine based diheteroaryl isocombretastatin analogs as potent anti-proliferative agents, European Journal of Medicinal Chemistry, 2021, 209,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium formate Catalysts: 1,2-Bis(diphenylphosphino)ethane , Palladium diacetate Solvents: Dimethyl sulfoxide ; 6 h, 120 °C
Referenz
- Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors, RSC Advances, 2015, 5(22), 17060-17063
1-Methyl-1H-indole-5-carbaldehyde Raw materials
- 1H-indole-5-carbaldehyde
- 5-Bromo-1-methyl-1h-indole
- Cobalt Carbonyl (Stabilized with 1-5% Hexane)
- Tert-BUTYL ISOCYANIDE
- 1-Methyl-5-iodo-1H-indole
- Methanethioic acid, S-phenyl ester
- 1-methyl-2,3-dihydro-1H-indole-5-carbaldehyde
1-Methyl-1H-indole-5-carbaldehyde Preparation Products
1-Methyl-1H-indole-5-carbaldehyde Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:90923-75-4)1-Methyl-1H-indole-5-carbaldehyde
Bestellnummer:A10829
Bestandsstatus:in Stock
Menge:5g/25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 19:16
Preis ($):168.0/841.0
Email:sales@amadischem.com
1-Methyl-1H-indole-5-carbaldehyde Verwandte Literatur
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:90923-75-4)1-Methyl-1H-indole-5-carbaldehyde
Reinheit:99%/99%
Menge:5g/25g
Preis ($):168.0/841.0